5-methyl-3-phenylhexan-2-ol
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Overview
Description
5-methyl-3-phenylhexan-2-ol: is an organic compound that belongs to the class of secondary alcohols It is characterized by a hexane backbone with a methyl group at the fifth position, a phenyl group at the third position, and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenylhexan-2-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a phenylmagnesium bromide reacts with 5-methylhexan-2-one. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Reaction:
C6H5MgBr+C6H12O→C12H18O+MgBrOH
Another method involves the reduction of 5-methyl-3-phenylhexan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran.
Reaction:
C12H16O+NaBH4→C12H18O+NaBO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-methyl-3-phenylhexan-2-ol can undergo oxidation to form the corresponding ketone, 5-methyl-3-phenylhexan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, 5-methyl-3-phenylhexane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products Formed
Oxidation: 5-methyl-3-phenylhexan-2-one.
Reduction: 5-methyl-3-phenylhexane.
Substitution: 5-methyl-3-phenylhexyl chloride or bromide.
Scientific Research Applications
5-methyl-3-phenylhexan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenylhexan-2-ol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various chemical reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
3-phenylhexan-2-ol: Lacks the methyl group at the fifth position.
5-methyl-3-phenylpentan-2-ol: Has a shorter carbon chain.
5-methyl-3-phenylhexan-3-ol: The hydroxyl group is at the third position instead of the second.
Uniqueness:
5-methyl-3-phenylhexan-2-ol is unique due to the specific positioning of the methyl, phenyl, and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
605680-33-9 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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